2,6-Dimethoxyamphetamine
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Overview
Description
2,6-Dimethoxyamphetamine is a lesser-known psychedelic compound belonging to the amphetamine class. It is one of the six isomers of dimethoxyamphetamine, which also includes 2,3-dimethoxyamphetamine, 2,4-dimethoxyamphetamine, 2,5-dimethoxyamphetamine, 3,4-dimethoxyamphetamine, and 3,5-dimethoxyamphetamine . The compound has a molecular formula of C11H17NO2 and a molecular weight of 195.2582 g/mol .
Preparation Methods
The synthesis of 2,6-Dimethoxyamphetamine typically involves the following steps:
Addition Reaction:
Condensation Reaction: A deacidification agent is added to the product obtained from the addition reaction, followed by the addition of cyanamide for a condensation reaction.
Cyclization Reaction:
Methoxylation Reaction: Methanol and sodium hydroxide are added into a container, stirred, and dissolved.
Chemical Reactions Analysis
2,6-Dimethoxyamphetamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
2,6-Dimethoxyamphetamine has several scientific research applications, including:
Chemistry: It is used in the study of synthetic routes and reaction mechanisms.
Biology: It is used to study the effects of psychoactive substances on biological systems.
Medicine: It is used in the development of new therapeutic agents and the study of drug interactions.
Industry: It is used in the production of various chemical intermediates and as a reference standard in analytical laboratories
Mechanism of Action
The mechanism of action of 2,6-Dimethoxyamphetamine involves its interaction with serotonin receptors in the brain. It acts as an inhibitor of the 5-hydroxytryptamine receptor, leading to increased levels of serotonin in the synaptic cleft. This results in altered mood, perception, and cognition .
Comparison with Similar Compounds
2,6-Dimethoxyamphetamine is similar to other dimethoxyamphetamine isomers, such as 2,3-dimethoxyamphetamine, 2,4-dimethoxyamphetamine, 2,5-dimethoxyamphetamine, 3,4-dimethoxyamphetamine, and 3,5-dimethoxyamphetamine . it is unique in its specific substitution pattern on the benzene ring, which influences its pharmacological properties and effects .
Properties
CAS No. |
23690-14-4 |
---|---|
Molecular Formula |
C11H17NO2 |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
1-(2,6-dimethoxyphenyl)propan-2-amine |
InChI |
InChI=1S/C11H17NO2/c1-8(12)7-9-10(13-2)5-4-6-11(9)14-3/h4-6,8H,7,12H2,1-3H3 |
InChI Key |
OHGNLLDQBKOWJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=C(C=CC=C1OC)OC)N |
Origin of Product |
United States |
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